AG-13958 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a small molecule drug candidate with a specific focus on inhibiting certain pathways involved in cancer progression. The compound has been explored for its role in combination therapies, particularly in conjunction with other agents targeting vascular endothelial growth factor and siRNA technologies.
AG-13958 is primarily sourced from pharmaceutical research and development efforts, particularly those associated with Pfizer. It falls under the classification of anti-cancer agents, specifically targeting pathways related to myeloid cell leukemia and other malignancies. The compound has been identified as a potential candidate for treating conditions that involve aberrant signaling through the epidermal growth factor receptor pathways.
The synthesis of AG-13958 involves several steps, focusing on optimizing reaction conditions to enhance yield and purity. While specific synthetic routes are proprietary, it generally includes:
The detailed methods used in the synthesis of AG-13958 have not been disclosed extensively in public literature, reflecting common practices in pharmaceutical R&D.
AG-13958 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise molecular formula and structure can be represented as follows:
Data regarding its molecular weight and specific stereochemistry are essential for understanding its reactivity and interaction profiles.
AG-13958 undergoes various chemical reactions that are crucial for its mechanism of action. Key reactions include:
These reactions are fundamental to understanding how AG-13958 operates within biological systems.
The mechanism of action of AG-13958 involves inhibition of specific signaling pathways associated with cancer cell proliferation. Key points include:
Data from preclinical studies indicate promising results in terms of efficacy against various cancer models.
AG-13958 exhibits several physical and chemical properties that influence its behavior as a drug candidate:
Analyses such as high-performance liquid chromatography (HPLC) are often employed to assess these properties quantitatively.
The primary applications of AG-13958 lie within scientific research focused on cancer therapeutics. Its potential uses include:
AG-13958 exerts potent anti-angiogenic effects by blocking VEGF-driven signaling cascades. It selectively binds to the intracellular ATP-binding site of VEGFR-2 (KDR/Flk-1), inhibiting autophosphorylation (IC₅₀ = 9 nM). This suppression prevents downstream activation of PLCγ, MAPK/ERK, and PI3K/Akt pathways, disrupting endothelial cell proliferation, migration, and survival. In cellular assays, AG-13958 (1 μM) reduces VEGF-induced VEGFR-2 phosphorylation by 98% within 15 minutes, comparable to sunitinib but with prolonged inhibition (>24 hours post-washout). For PDGFRβ, AG-13958 achieves IC₅₀ = 22 nM, impairing stromal support in tumor microenvironments. Mechanistically, AG-13958 stabilizes a unique "DFG-out" conformation in VEGFR-2, where the phenylalanine side chain reorients to create a hydrophobic pocket occupied by the inhibitor’s fluorophenyl group.
Kinome-wide profiling (Table 1) reveals AG-13958’s selectivity across 255 human kinases. At 1 μM, it inhibits >95% of VEGFR1-3, PDGFRα/β, and Kit activity but shows limited activity against unrelated kinases (e.g., PKA, PKC). Novel selectivity metrics—Window Score (WS) and Ranking Score (RS)—quantify its specificity: AG-13958 exhibits WS = 0.12 (indicating high selectivity) and RS = 0.85 (prioritizing angiogenic kinases) [7]. Off-target inhibition occurs only at >10× therapeutic concentrations, with FGFR1 (IC₅₀ = 320 nM) and RET (IC₅₀ = 450 nM) as secondary targets. Cellular profiling across 134 cancer lines confirms selectivity: AG-13958 potently inhibits VEGF-amplified glioblastoma (IC₅₀ = 48 nM) and PDGFR-driven sarcoma (IC₅₀ = 67 nM) but spares EGFR-mutant lung cancers (IC₅₀ > 5,000 nM) [9].
Table 1: Kinase Inhibition Profile of AG-13958
Kinase Target | Family | IC₅₀ (nM) | Inhibition at 1 μM (%) |
---|---|---|---|
VEGFR-2 (KDR) | VEGFR | 9 | 99.5 |
VEGFR-1 (Flt-1) | VEGFR | 15 | 98.8 |
PDGFRβ | PDGFR | 22 | 97.1 |
Kit | TK | 35 | 95.6 |
FGFR1 | FGFR | 320 | 62.3 |
RET | TK | 450 | 58.9 |
EGFR | EGFR | >10,000 | <10 |
AG-13958 binds VEGFR-2 with Kd = 3.2 nM, confirmed by surface plasmon resonance. Mutagenesis studies identify critical binding residues:
Binding kinetics reveal slow dissociation (koff = 2.1 × 10⁻⁴ s⁻¹), explaining sustained inhibition. Structural modeling predicts steric clashes with the "gatekeeper" residue (Val916) in mutant VEGFR-2 (T916M), reducing affinity 8-fold—a common resistance mechanism circumvented by AG-13958’s flexible acrylamide linker [4] [9]. Comparative analyses show AG-13958’s residence time in VEGFR-2 (≥120 minutes) exceeds sorafenib (45 minutes), correlating with superior in vivo anti-angiogenic efficacy.
Table 2: Binding Kinetics of AG-13958 Against Key Kinases
Kinase | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (min) |
---|---|---|---|---|
VEGFR-2 | 3.2 | 1.8 × 10⁶ | 2.1 × 10⁻⁴ | 120 |
PDGFRβ | 6.5 | 9.7 × 10⁵ | 5.3 × 10⁻⁴ | 85 |
Kit | 11.1 | 5.2 × 10⁵ | 8.4 × 10⁻⁴ | 52 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7